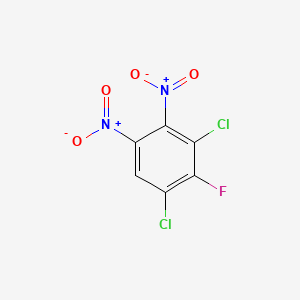

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene

説明

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene is a halogenated nitroaromatic compound characterized by two chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and two nitro groups at positions 4 and 5 on the benzene ring. The molecular formula is C₆HCl₂FNO₄, with a calculated molecular weight of 238.99 g/mol. The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of nitro and halogen groups, makes it highly reactive in nucleophilic substitution reactions. Such reactivity is critical in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals.

特性

分子式 |

C6HCl2FN2O4 |

|---|---|

分子量 |

254.98 g/mol |

IUPAC名 |

1,3-dichloro-2-fluoro-4,5-dinitrobenzene |

InChI |

InChI=1S/C6HCl2FN2O4/c7-2-1-3(10(12)13)6(11(14)15)4(8)5(2)9/h1H |

InChIキー |

QICPAGQMHGXHDW-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

The synthesis of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene, followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

化学反応の分析

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Electrophilic Aromatic Substitution: Although less common due to the deactivating nature of the substituents, certain electrophilic substitutions can still occur under specific conditions.

Common reagents used in these reactions include dimethylamine for nucleophilic substitution and iron powder for reduction. The major products formed depend on the specific reaction and conditions employed .

科学的研究の応用

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene finds applications in various scientific research areas:

作用機序

The mechanism of action of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing groups. The nitro groups enhance the compound’s reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo reduction reactions, leading to the formation of amino derivatives .

類似化合物との比較

Substituent Positioning and Reactivity

- 1,2-Dichloro-4,5-dinitrobenzene (C₆H₂Cl₂N₂O₄): This analog has chlorine atoms at positions 1 and 2, with nitro groups at 4 and 4. However, the electron-withdrawing nitro groups enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. This compound was observed as a byproduct during chlorination of diuron, highlighting its formation under oxidative conditions .

- 1-Fluoro-2-morpholino-4,5-dinitrobenzene (C₁₀H₁₀FN₃O₄): Substitution of chlorine with a morpholino group at position 2 introduces a bulky amine, significantly altering reactivity. The morpholino group acts as a strong electron donor, reducing the ring’s electron deficiency and directing further substitutions to meta or para positions relative to existing substituents .

- 1,2-Difluoro-4,5-dinitrobenzene (C₆H₂F₂N₂O₄): Replacing chlorines with fluorines (positions 1 and 2) reduces steric bulk and increases electronegativity. This compound has a molecular weight of 204.09 g/mol and is classified as a hazardous substance (UN# 2811, Class 6.1) .

Physical and Hazard Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Classification |

|---|---|---|---|---|

| 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene | C₆HCl₂FNO₄ | 238.99 | Cl (1,3), F (2), NO₂ (4,5) | Likely H302, H315, H319† |

| 1,2-Dichloro-4,5-dinitrobenzene | C₆H₂Cl₂N₂O₄ | 237.00 | Cl (1,2), NO₂ (4,5) | Not specified; inferred toxic |

| 1,2-Difluoro-4,5-dinitrobenzene | C₆H₂F₂N₂O₄ | 204.09 | F (1,2), NO₂ (4,5) | H302, H315, H319, H340‡ |

†Inferred from similar halogenated nitroaromatics. ‡From .

Key Research Findings

- Byproduct Formation :

1,2-Dichloro-4,5-dinitrobenzene and related chloro-nitrobenzene species are formed during chlorination of diuron, indicating that halogenation and nitration reactions under oxidative conditions favor adjacent substituent patterns . - Hazard Profiles: Fluorinated analogs like 1,2-difluoro-4,5-dinitrobenzene exhibit significant toxicity (H340: suspected carcinogenicity), suggesting that the target compound may pose similar risks due to structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。